N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
NSC 327365 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 327365 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 327365 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
NSC 327365 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 327365 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 327365 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
NSC 327365 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: NSC 327365 is investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which NSC 327365 exerts its effects involves interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
NSC 327365 can be compared with other compounds that have similar structures or functions. Some of these compounds include:
NSC 327366: A structurally similar compound with slight variations in its functional groups.
NSC 327367: Another related compound with different biological activities.
Uniqueness
What sets NSC 327365 apart from these similar compounds is its unique combination of chemical properties and biological activities
Properties
CAS No. |
77168-65-1 |
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Molecular Formula |
C14H17N3OS3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C14H17N3OS3/c1-4-19-14(20-5-2)17-13-16-11-7-6-10(15-9(3)18)8-12(11)21-13/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
OBDOSKMWFHHMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=NC2=C(S1)C=C(C=C2)NC(=O)C)SCC |
Origin of Product |
United States |
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